molecular formula C27H22N4O2 B6128820 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide

3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide

Cat. No. B6128820
M. Wt: 434.5 g/mol
InChI Key: IHENEQVQKBPQFA-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide, also known as Y-27632, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2000 and has since been extensively studied for its ability to inhibit Rho-associated protein kinase (ROCK).

Scientific Research Applications

3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has been extensively studied for its potential therapeutic applications in a variety of fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has been shown to inhibit cancer cell migration and invasion, making it a potential candidate for cancer treatment. In cardiovascular disease, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has been shown to improve cardiac function and reduce myocardial infarct size. In neurological disorders, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has been shown to promote axonal regeneration and improve functional recovery after spinal cord injury.

Mechanism of Action

3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide is a potent inhibitor of ROCK, a serine/threonine kinase that is involved in a variety of cellular processes, including cell migration, proliferation, and contraction. By inhibiting ROCK, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide can modulate these cellular processes and potentially lead to therapeutic benefits. Specifically, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide inhibits ROCK by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects
3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has been shown to have a variety of biochemical and physiological effects. In cancer research, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has been shown to inhibit cancer cell migration and invasion by modulating actin cytoskeleton dynamics. In cardiovascular disease, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has been shown to improve cardiac function by reducing myocardial fibrosis and increasing angiogenesis. In neurological disorders, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has been shown to promote axonal regeneration by modulating the RhoA/ROCK pathway.

Advantages and Limitations for Lab Experiments

One advantage of 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide is its potency and specificity for ROCK inhibition. This makes it a useful tool for studying the role of ROCK in various cellular processes. However, one limitation of 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide is its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide has a relatively short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide research. One direction is to investigate the potential of 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide as a therapeutic agent for cancer, cardiovascular disease, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide and its potential off-target effects. Finally, the development of more potent and selective ROCK inhibitors may lead to improved therapeutic outcomes.

Synthesis Methods

3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide can be synthesized using a multi-step process. The first step involves the reaction of 1-(2-anilino-2-oxoethyl)-1H-indole-3-carboxylic acid with benzylamine to form the corresponding benzylamide. This intermediate is then reacted with ethyl cyanoacetate in the presence of triethylamine and catalytic amounts of 1,4-diazabicyclo[2.2.2]octane to yield 3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide. The final product is then purified using column chromatography.

properties

IUPAC Name

(E)-3-[1-(2-anilino-2-oxoethyl)indol-3-yl]-N-benzyl-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2/c28-16-21(27(33)29-17-20-9-3-1-4-10-20)15-22-18-31(25-14-8-7-13-24(22)25)19-26(32)30-23-11-5-2-6-12-23/h1-15,18H,17,19H2,(H,29,33)(H,30,32)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHENEQVQKBPQFA-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.